molecular formula C8H6BrN3O B8705782 Acetamide, N-(5-bromo-2-pyridinyl)-2-cyano-

Acetamide, N-(5-bromo-2-pyridinyl)-2-cyano-

Cat. No. B8705782
M. Wt: 240.06 g/mol
InChI Key: KBCQWXXILZSNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376418B2

Procedure details

BOP (3.07 g, 6.94 mmol) and DIEA (606 μl, 3.47 mmol) were added to a mixture of 5-bromo-2-fluoropyridine (400 mg, 2.312 mmol) and cyanoacetic acid (201 mg, 2.358 mmol) in DMF (11.6 mL). The reaction mixture was stirred at room temperature overnight, diluted with ethyl acetate and washed with water (2×). The organic layer was concentrated under reduced pressure and the residue was purified by silica gel chromatography (ethyl Acetate/hexanes) to afford N-(5-bromopyridin-2-yl)-2-cyanoacetamide. MS ESI calc'd for C8H7BrN3O [M+H]+ 240 and 242. found 240.
Name
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
606 μL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step One
Name
Quantity
11.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[P-](F)(F)(F)(F)F.[N:8]1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.CCN(C(C)C)C(C)C.[Br:37][C:38]1[CH:39]=[CH:40][C:41](F)=[N:42][CH:43]=1.[C:45]([CH2:47][C:48]([OH:50])=O)#[N:46]>CN(C=O)C.C(OCC)(=O)C>[Br:37][C:38]1[CH:39]=[CH:40][C:41]([NH:8][C:48](=[O:50])[CH2:47][C:45]#[N:46])=[N:42][CH:43]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.07 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
606 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
400 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
201 mg
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
11.6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (ethyl Acetate/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)NC(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.